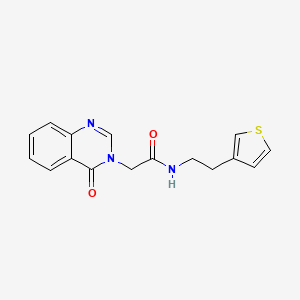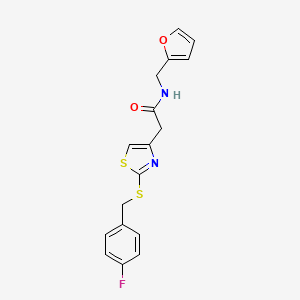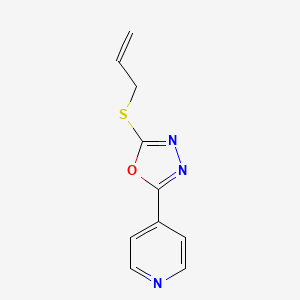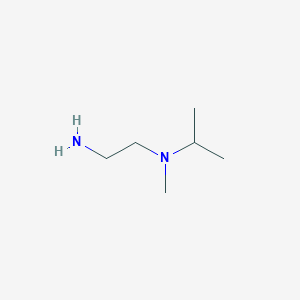
2-(4-oxoquinazolin-3(4H)-yl)-N-(2-(thiophen-3-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-oxoquinazolin-3(4H)-yl)-N-(2-(thiophen-3-yl)ethyl)acetamide is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine.
Scientific Research Applications
Analgesic and Anti-inflammatory Activities
A study highlights the synthesis of novel quinazolinyl acetamides, investigating their analgesic, anti-inflammatory, and ulcerogenic index activities. One compound demonstrated potent analgesic and anti-inflammatory activities, compared favorably to the standard diclofenac sodium, with only mild ulcerogenic potential (Alagarsamy et al., 2015).
Anticancer Properties
Another research effort describes the synthesis of a new quinazolinone-based derivative, showing potent cytotoxic activity against various human cancer cell lines, including cervical, lung adenocarcinoma, and triple-negative breast cancer cells. This compound also exhibited significant inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, suggesting its potential as an anti-cancer agent (Riadi et al., 2021).
Antimicrobial and Antibacterial Effects
A study focusing on new quinazolines synthesized for potential antimicrobial applications reported screening for antibacterial and antifungal activities against various pathogens, indicating the antimicrobial potential of these compounds (Desai et al., 2007).
Molecular Docking and Computational Studies
Research on the molecular docking and computational study of a quinazolinone derivative revealed its inhibitory activity against specific cancer-related proteins. The study used DFT calculations, molecular docking, and spectroscopic analysis to explore the compound's potential therapeutic applications, indicating its promising role in cancer therapy (El-Azab et al., 2016).
Mechanism of Action
The mechanism of action, pharmacokinetics, and biochemical pathways affected by a specific quinazolinone would depend on its exact chemical structure, including the type and position of any functional groups attached to the quinazoline core. These factors can influence how the compound interacts with biological targets, how it is absorbed, distributed, metabolized, and excreted in the body, and how it affects various biochemical pathways .
The action environment, or how environmental factors influence the compound’s action, efficacy, and stability, would also depend on the specific properties of the compound. Factors such as temperature, pH, and the presence of other chemicals can affect the stability and activity of the compound .
properties
IUPAC Name |
2-(4-oxoquinazolin-3-yl)-N-(2-thiophen-3-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c20-15(17-7-5-12-6-8-22-10-12)9-19-11-18-14-4-2-1-3-13(14)16(19)21/h1-4,6,8,10-11H,5,7,9H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQMDCIVQXMDNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCCC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4,5-Dimethoxy-2-nitrophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2728844.png)



![(E)-3-[2-Bromo-4-(2-hydroxyethoxy)phenyl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2728850.png)




![[2-[[4-(Furan-2-yl)thiophen-2-yl]methylamino]-2-oxoethyl] acetate](/img/structure/B2728861.png)



![ethyl 4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate](/img/structure/B2728866.png)